![molecular formula C13H16O3 B2452818 Methyl 2-benzoyl-3-methylbutanoate CAS No. 29540-55-4](/img/structure/B2452818.png)
Methyl 2-benzoyl-3-methylbutanoate
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Overview
Description
Methyl 2-benzoyl-3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a benzoyl group attached to a methylbutanoate structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-benzoyl-3-methylbutanoate can be synthesized through several routes. One common method involves the esterification of 2-benzoyl-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another synthetic route involves the use of methyl isovalerate as a starting material. This compound undergoes a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient catalysts ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzoyl-3-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-benzoyl-3-methylbutanoic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride produces the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the ester group.
Major Products Formed
Hydrolysis: 2-benzoyl-3-methylbutanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-benzoyl-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavoring agents, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-benzoyl-3-methylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Methyl 2-benzoyl-3-methylbutanoate can be compared with other esters such as methyl benzoate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzoyl and methylbutanoate groups, which confer distinct chemical properties and reactivity .
List of Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl butanoate
- Ethyl butanoate
These similar compounds are often used in similar applications but differ in their specific chemical properties and reactivity.
Biological Activity
Methyl 2-benzoyl-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other relevant activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C15H18O3
- Molecular Weight : 246.30 g/mol
- IUPAC Name : this compound
This compound belongs to the class of benzoic acid derivatives and is characterized by the presence of both ester and ketone functional groups.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
HeLa (cervical) | 5.3 | |
C6 (glioma) | 4.9 | |
HepG2 (liver) | 28.0 | |
MCF-7 (breast) | 26.75 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. The compound was shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential utility in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathway activation.
- Inhibition of NF-kB : Suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) : Modulation of oxidative stress levels within cells, contributing to both cytotoxicity and anti-inflammatory effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on HeLa Cells : A detailed investigation into the cytotoxic effects on HeLa cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased Annexin V staining.
- Inflammatory Disease Model : In vivo studies using animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to untreated controls.
Properties
IUPAC Name |
methyl 2-benzoyl-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)11(13(15)16-3)12(14)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPVPOCRMGQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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